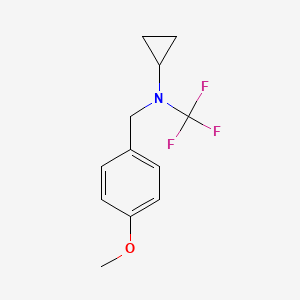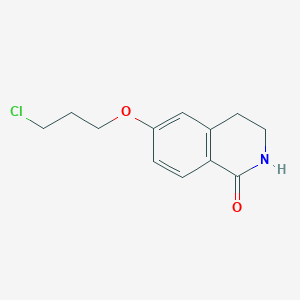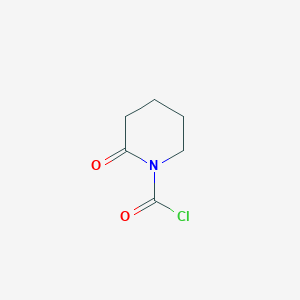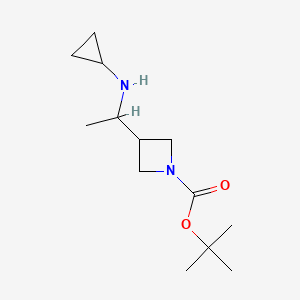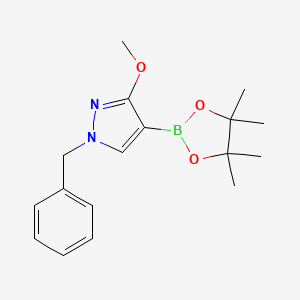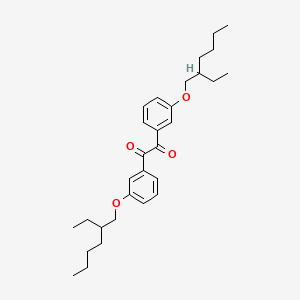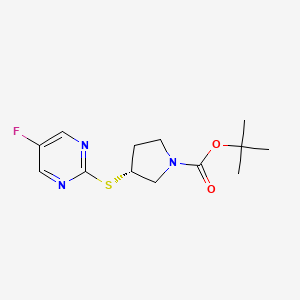
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with cyclopropylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, followed by the addition of cyclopropylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with key amino acid residues . This inhibition can lead to increased levels of neurotransmitters like acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Known for its anti-acetylcholinesterase activity.
N-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-benzamide: Exhibits similar pharmacological properties and is used in medicinal chemistry.
Uniqueness
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the cyclopropylamino group, which may confer distinct biological activity and pharmacokinetic properties compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C18H26N2O2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
benzyl 4-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c21-18(22-14-16-4-2-1-3-5-16)20-12-9-15(10-13-20)8-11-19-17-6-7-17/h1-5,15,17,19H,6-14H2 |
Clé InChI |
LIKCLGYMPBJCHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCCC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


